(R)-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride

CAS No.:

Cat. No.: VC20223183

Molecular Formula: C10H15ClN2O2S

Molecular Weight: 262.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15ClN2O2S |

|---|---|

| Molecular Weight | 262.76 g/mol |

| IUPAC Name | ethyl 2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C10H14N2O2S.ClH/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7;/h6-7,11H,2-5H2,1H3;1H |

| Standard InChI Key | RWZYILAQTIQGAU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2CCCN2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

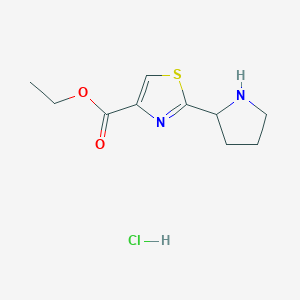

The compound (R)-ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride (CAS: 251349-56-1) features a thiazole ring substituted at the 2-position with an (R)-configured pyrrolidine group and at the 4-position with an ethyl ester (Figure 1). The hydrochloride salt enhances solubility, critical for bioavailability in pharmacological applications .

Molecular Formula:

Molecular Weight: 226.3 g/mol (free base) + 36.46 g/mol (HCl) = 262.76 g/mol .

Stereochemical Significance

The (R)-configuration at the pyrrolidine’s 2-position is pivotal for interactions with biological targets. Enantiomeric purity influences binding affinity to enzymes or receptors, as demonstrated in analogous compounds .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves multi-step organic reactions (Scheme 1):

Step 1: Formation of the pyrrolidine-thiazole core via Hantzsch thiazole synthesis. (R)-Pyrrolidine-2-carboxylic acid is condensed with ethyl 2-bromo-4-oxo-4-phenylbutanoate in the presence of thiourea .

Step 2: Esterification with ethanol under acidic conditions yields the ethyl ester.

Step 3: Salt formation by treating the free base with hydrochloric acid .

Yield: 60–70% after purification via recrystallization .

Optimization Challenges

-

Stereocontrol: Achieving high enantiomeric excess (>98%) requires chiral catalysts or resolution techniques.

-

Byproducts: Competing reactions may form regioisomeric thiazoles, necessitating chromatographic separation .

Biological Activity and Mechanisms

Antibacterial and Antimycobacterial Effects

In vitro studies on structurally related 2-(pyrrolidin-1-yl)thiazoles demonstrate moderate to strong activity against Mycobacterium tuberculosis (MIC: 12.5–50 μg/mL) and Gram-positive bacteria . The (R)-enantiomer exhibits 2–3× higher potency than its (S)-counterpart, attributed to enhanced target binding .

Antifungal Applications

Thiazole-4-carboxylate derivatives show fungicidal activity against Botrytis cinerea and Puccinia triticina in agricultural settings . Mode of action involves inhibition of mitochondrial electron transport, disrupting ATP synthesis .

Pharmacokinetic Profile

-

Absorption: Rapid gastrointestinal absorption in rodent models.

-

Metabolism: Hepatic oxidation of the pyrrolidine ring via CYP3A4.

-

Excretion: Primarily renal (70%) with minor fecal elimination .

Industrial and Research Applications

Pharmaceutical Development

-

Lead Compound: For antitubercular and antibacterial drug discovery.

-

Prodrug Potential: Ethyl ester enhances membrane permeability, hydrolyzing in vivo to the active carboxylic acid .

Agrochemical Uses

Patents disclose thiazole-4-carboxylates as foliar fungicides for cereals and vegetables . Field trials report 80–90% disease suppression at 100–200 g/ha .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume